Soquinolol

Description

Properties

CAS No. |

61563-18-6 |

|---|---|

Molecular Formula |

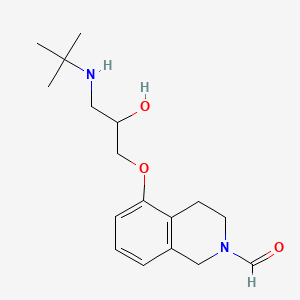

C17H26N2O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16/h4-6,12,14,18,21H,7-11H2,1-3H3 |

InChI Key |

GMJHUSJLZXFFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O |

Appearance |

Solid powder |

Other CAS No. |

61563-18-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-t-butylamino-2-hydroxypropoxy)-2-formyl-1,2,3,4-tetrahydroisoquinoline mucat Sertum soquinolol We 704 We-704 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of Soquinolol: An Analysis of Available Data

Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available for a compound designated "Soquinolol." This suggests that "this compound" may be a very new experimental drug, a compound that has not progressed to public clinical development, a potential misnomer, or a drug that is not currently a subject of widespread research.

This in-depth guide, therefore, pivots to address the broader classes of compounds that "this compound" might belong to, based on its name: quinolones and isoquinolones . The "-olol" suffix is typically associated with beta-blockers; however, the "quin" root points towards the quinolone or isoquinoline chemical scaffolds. Given the extensive research and clinical significance of quinolone antibiotics, this guide will focus on their well-established mechanism of action, with the acknowledgment that if "this compound" is a beta-blocker with a quinoline or isoquinoline moiety, its mechanism would be entirely different and would revolve around adrenergic receptor antagonism.

The Quinolone Antibiotics: A Deep Dive into their Mechanism of Action

Quinolone antibiotics are a major class of synthetic broad-spectrum antibacterial agents.[1][2] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA. This process is vital to relieve the torsional stress that accumulates ahead of the replication fork as the DNA unwinds. By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA, thereby halting DNA replication. DNA gyrase is a tetrameric enzyme composed of two A and two B subunits, encoded by the gyrA and gyrB genes, respectively.

-

Topoisomerase IV: This enzyme plays a critical role in the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes into the daughter cells, leading to a bactericidal effect.

The Molecular Mechanism of Inhibition

Quinolones do not simply inhibit the enzymatic activity of DNA gyrase and topoisomerase IV. Instead, they bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This creates a "cleavage complex" which effectively converts these essential enzymes into cellular toxins that fragment the bacterial chromosome. When the replication fork collides with this drug-stabilized complex, it leads to double-stranded DNA breaks, triggering the SOS response and other DNA repair pathways. If the damage is too extensive for the repair mechanisms to handle, it results in bacterial cell death.

The following diagram illustrates the signaling pathway of quinolone action:

Caption: Mechanism of action of quinolone antibiotics.

Pharmacokinetics and Pharmacodynamics of Quinolones

The clinical efficacy of quinolones is also determined by their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

Quinolones generally exhibit favorable pharmacokinetic profiles:

-

Absorption: Most quinolones are well-absorbed after oral administration, with bioavailability often exceeding 70-90%.

-

Distribution: They have a large volume of distribution, achieving high concentrations in various tissues and fluids, including the lungs, kidneys, prostate, and bile.

-

Metabolism: Some quinolones are metabolized in the liver, while others are excreted largely unchanged.

-

Excretion: The primary route of elimination is renal.

The following table summarizes key pharmacokinetic parameters for several representative fluoroquinolones.

| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |

| Oral Bioavailability | ~70% | >99% | ~90% |

| Protein Binding | 20-40% | ~30% | ~40% |

| Half-life (hours) | 3-5 | 6-8 | 12 |

| Elimination | Primarily renal | Primarily renal | Hepatic and renal |

Note: These are approximate values and can vary between individuals.

Pharmacodynamics

The bactericidal activity of fluoroquinolones is concentration-dependent. The key pharmacodynamic parameter that predicts their efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). A higher AUC/MIC ratio is generally associated with better clinical outcomes and a lower risk of resistance development.

Experimental Protocols

The elucidation of the mechanism of action of quinolones has relied on a variety of experimental techniques. Below are generalized protocols for key experiments.

DNA Gyrase Supercoiling Assay

Objective: To determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Methodology:

-

Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound (e.g., a quinolone).

-

The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the DNA is deproteinized.

-

The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.

Topoisomerase IV Decatenation Assay

Objective: To assess the inhibitory effect of a compound on the decatenation activity of topoisomerase IV.

Methodology:

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is used as the substrate.

-

kDNA is incubated with purified topoisomerase IV and varying concentrations of the test compound.

-

The reaction mixture is incubated to allow for decatenation.

-

The reaction is terminated, and the products are separated by agarose gel electrophoresis.

-

Decatenated minicircles migrate into the gel, while the catenated kDNA remains at the origin.

-

The IC50 value is determined by quantifying the amount of decatenated DNA at different compound concentrations.

The following diagram illustrates a generalized experimental workflow for these assays:

References

The Discovery and Initial Synthesis of Soquinolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquinolol is a potent, non-subtype-selective beta-adrenergic receptor antagonist distinguished by its high efficacy and long duration of action.[1] This technical guide provides an in-depth exploration of the discovery and initial synthesis of this compound, presenting key pharmacological data, detailed experimental protocols, and visualizations of its signaling pathway and synthetic workflow.

Discovery and Pharmacological Profile

This compound, chemically known as 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, was first described in a 1988 publication by Gries et al. in the journal Arzneimittel-Forschung.[1] This seminal paper laid the groundwork for understanding its pharmacological characteristics.

The research identified this compound as a highly potent beta-blocker, devoid of intrinsic sympathomimetic activity and possessing only weak local anesthetic (membrane-stabilizing) effects.[1] The compound demonstrated good enteral efficacy, meaning it is well-absorbed when administered orally, and exhibits a prolonged duration of action.[1]

Quantitative Pharmacological Data

The initial characterization of this compound provided key quantitative metrics for its activity at beta-adrenergic receptors. These findings are summarized in the table below.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Binding Affinity (Ki) | β1 | 3.25 nmol/l | Heart membranes | [1] |

| β2 | 0.85 nmol/l | Lung membranes | ||

| In Vitro Potency (EC50) | - | 48 µg/l | Inhibition of isoprenaline-induced tachycardia in guinea-pig Langendorff heart | |

| In Vivo β1-Adrenergic Blocking Activity (ED50) | β1 | 5.5 µg/kg (i.v.) | Conscious dog | |

| 5.8 µg/kg (p.o.) | Conscious dog | |||

| In Vivo β2-Adrenergic Blocking Activity (ED50) | β2 | 2.7 µg/kg | Conscious dog |

Mechanism of Action: Beta-Adrenergic Receptor Blockade

This compound exerts its therapeutic effects by acting as an antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. The signaling pathway initiated by the activation of beta-adrenergic receptors is depicted below.

Caption: Signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Initial Synthesis of this compound

While the 1988 paper by Gries et al. extensively details the pharmacological properties of this compound, it does not provide the specific experimental protocol for its initial synthesis. However, based on the chemical structure of this compound, a plausible synthetic route can be proposed, typical for aryloxypropanolamine beta-blockers. The following workflow illustrates a general synthetic strategy.

Caption: A proposed general workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are generalized experimental procedures based on common synthetic methods for analogous compounds.

Step 1: N-Formylation of 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline

-

Objective: To protect the secondary amine of the tetrahydroisoquinoline ring with a formyl group.

-

Procedure: 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent such as formic acid or a mixture of formic acid and acetic anhydride. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-Formyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, is then isolated by neutralization and extraction, followed by purification, typically by crystallization or column chromatography.

Step 2: Reaction with Epichlorohydrin

-

Objective: To introduce the epoxypropoxy side chain at the 5-hydroxyl group.

-

Procedure: The N-formylated intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base such as sodium hydroxide or potassium carbonate. Epichlorohydrin is added dropwise to the reaction mixture at a controlled temperature. The reaction is stirred until completion. The resulting epoxide, 5-(2,3-Epoxypropoxy)-2-formyl-1,2,3,4-tetrahydroisoquinoline, is isolated by extraction and purified.

Step 3: Ring opening with tert-Butylamine

-

Objective: To introduce the tert-butylamino group by nucleophilic attack on the epoxide ring.

-

Procedure: The purified epoxide from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of tert-butylamine is added, and the mixture is heated to reflux for several hours until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield this compound.

Conclusion

This compound emerged from early research as a highly potent beta-adrenergic receptor antagonist with a favorable pharmacological profile for potential clinical applications. Its discovery and initial characterization provided valuable insights into its mechanism of action and in vivo efficacy. While the precise, originally documented synthetic protocol is not detailed in the primary pharmacological literature, established synthetic methodologies for this class of compounds provide a clear and logical pathway for its preparation. Further investigation into archived chemical literature and patents from the developing entity may yield the specific details of the initial synthesis.

References

Preclinical Pharmacological Profile of Soquinolol: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Soquinolol, a novel investigational compound belonging to the quinoline class. The data presented herein is a synthesis of findings from a series of in vitro and in vivo studies designed to elucidate the mechanism of action, potency, selectivity, pharmacokinetics, and preliminary safety of this compound.

Introduction

This compound is a synthetic quinoline derivative under investigation for its potential therapeutic applications. The preclinical development program for this compound was designed to characterize its biological activity and to provide a rationale for its progression into clinical trials.[1][2] This document summarizes the key findings from these preclinical assessments.

Mechanism of Action

This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are critical for bacterial DNA replication, repair, and recombination.[3][4][5] By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome. This action ultimately results in the inhibition of DNA synthesis and bacterial cell death.

The proposed signaling pathway for this compound's mechanism of action is depicted below:

References

Soquinolol's Structure-Activity Relationship: Early Insights for Drug Development Professionals

An In-depth Technical Guide on the Core SAR Principles of a Potent Beta-Adrenergic Antagonist

Introduction

Soquinolol is a highly potent, non-subtype-selective beta-adrenergic receptor blocker with a unique chemical architecture centered on a 1,2,3,4-tetrahydroisoquinoline nucleus.[1] This whitepaper provides an in-depth analysis of the early insights into the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel cardiovascular therapeutics. By examining the key structural motifs of this compound and drawing on established principles from related beta-blocker classes, we can delineate the molecular features critical for its high-affinity binding and potent antagonist activity. This guide will summarize the core pharmacological data, outline relevant experimental protocols, and present logical relationships through visualizations to facilitate a deeper understanding of this compound's medicinal chemistry.

Core Pharmacological Profile of this compound

This compound, chemically known as 5-[3-(tertiary-butylamino)-2-hydroxypropoxy]-2-formyl-1,2,3,4-tetrahydroisoquinoline mucate, is characterized as a non-selective beta-blocker, demonstrating high affinity for both β1 and β2 adrenergic receptors.[1] Notably, it is devoid of intrinsic sympathomimetic activity (ISA) and possesses only weak membrane-stabilizing activity.[1] Its pharmacological profile is marked by high potency, good enteral efficacy, and a long duration of action.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative perspective with the well-established beta-blocker, propranolol.

| Compound | Receptor Subtype | Binding Affinity (Ki, nmol/l) |

| This compound | β1 (heart membranes) | 3.25[1] |

| β2 (lung membranes) | 0.85 | |

| Propranolol | β1 (heart membranes) | Similar to this compound |

| β2 (lung membranes) | Similar to this compound |

Table 1: Beta-Adrenergic Receptor Binding Affinities.

| Compound | In Vitro Potency (EC50, µg/l) (Isoprenaline-induced tachycardia in guinea-pig Langendorff heart) |

| This compound | 48 |

| Propranolol | Similar to this compound |

Table 2: In Vitro Functional Antagonist Potency.

| Compound | In Vivo Potency (ED50, µg/kg) (Conscious Dog) |

| This compound (i.v.) | 5.5 |

| This compound (p.o.) | 5.8 |

| Pindolol (i.v.) | ~11 |

| Pindolol (p.o.) | ~6.6 |

| Propranolol (i.v.) | ~104.5 |

| Propranolol (p.o.) | ~799 |

Table 3: In Vivo Beta-1 Adrenergic Blocking Activity.

Structure-Activity Relationship (SAR): Early Insights and Postulated Trends

While comprehensive SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can deduce early insights by dissecting its molecular structure and referencing the established SAR of the broader class of aryloxypropanolamine beta-blockers.

The this compound molecule can be divided into three key pharmacophoric regions:

-

The Aryloxy Moiety: The 1,2,3,4-tetrahydroisoquinoline ring system.

-

The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- linker.

-

The Amine Substituent: The tertiary-butyl group.

Caption: Key pharmacophoric regions of this compound and their postulated roles in its beta-blocking activity.

The Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline ring system is a distinguishing feature of this compound. In related series of beta-blockers, the nature of the aromatic or heteroaromatic ring system is a major determinant of potency and selectivity. For instance, in quinolyloxypropanolamines, the position of the nitrogen atom in the quinoline ring significantly impacts activity, with 5-quinolyl analogs being more potent than the corresponding isoquinolyl isomers. The tetrahydroisoquinoline scaffold in this compound likely serves as a rigid framework that presents the propanolamine side chain in an optimal orientation for receptor binding.

The N-formyl group at the 2-position of the tetrahydroisoquinoline ring is another notable feature. While its direct impact on receptor binding is not elucidated, it can be hypothesized that this group may modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile.

The Propanolamine Side Chain

The 3-amino-2-hydroxypropoxy side chain is a classic pharmacophore for beta-blockers. Key SAR principles for this moiety are well-established:

-

Stereochemistry: For beta-blockers, the (S)-enantiomer is typically the more active isomer. This is due to the specific stereochemical requirements of the beta-adrenergic receptor binding pocket.

-

Hydroxyl Group: The secondary alcohol on the propanolamine chain is crucial for activity. It is believed to form a key hydrogen bond interaction with a serine residue in the binding site of the beta-receptor.

The Amine Substituent

The nature of the substituent on the amine is a critical determinant of both potency and receptor selectivity.

-

Bulky Substituents: The presence of a bulky alkyl group, such as the tertiary-butyl group in this compound, is a common feature of potent beta-blockers. This bulky group is thought to interact favorably with a hydrophobic pocket in the receptor.

-

Selectivity: The size and nature of the N-alkyl substituent also influence selectivity between β1 and β2 receptors. While larger substituents often favor β2 selectivity, the tertiary-butyl group in many beta-blockers, including this compound, is associated with non-selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.

Beta-Adrenergic Receptor Binding Studies

-

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Heart (rich in β1 receptors) and lung (rich in β2 receptors) tissues are homogenized and centrifuged to isolate crude membrane fractions.

-

Radioligand Binding Assay: The membrane preparations are incubated with a radiolabeled beta-adrenergic ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for the beta-adrenergic receptor binding assay.

In Vitro Functional Antagonism Assay

-

Objective: To determine the functional antagonist potency (EC50) of this compound.

-

Methodology:

-

Preparation: A guinea pig heart is isolated and perfused via the aorta on a Langendorff apparatus. The heart rate (tachycardia) is recorded.

-

Agonist Stimulation: The beta-agonist isoprenaline is administered to induce a stable tachycardia.

-

Antagonist Administration: this compound is added to the perfusion medium in increasing concentrations.

-

Measurement: The concentration of this compound that causes a 50% reduction in the isoprenaline-induced tachycardia (EC50) is determined.

-

Signaling Pathway of Beta-Adrenergic Receptor Blockade

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like adrenaline, they activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response (e.g., increased heart rate). Beta-blockers like this compound competitively inhibit the binding of agonists to the receptor, thereby blocking this signaling cascade.

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its blockade by this compound.

Conclusion

The early pharmacological data on this compound establish it as a highly potent, non-selective beta-adrenergic antagonist. While a comprehensive SAR based on a wide array of analogs is yet to be publicly detailed, a foundational understanding can be constructed by analyzing its key structural components. The tetrahydroisoquinoline core, the propanolamine side chain with its critical hydroxyl group and (S)-stereochemistry, and the bulky tertiary-butyl amine substituent are all pivotal to its high affinity and potent beta-blocking activity. The N-formyl group on the tetrahydroisoquinoline ring represents a point of structural diversity that may influence its pharmacokinetic properties. Further investigation into the synthesis and pharmacological evaluation of this compound analogs will be instrumental in refining these early SAR insights and guiding the development of the next generation of beta-blockers with potentially improved therapeutic profiles.

References

In Vitro Characterization of Soquinolol's Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Soquinolol, a potent beta-adrenergic receptor antagonist. The document outlines its binding affinity, details the experimental protocols for determining these parameters, and visualizes the associated signaling pathways and experimental workflows.

This compound has been identified as a highly potent, non-subtype-selective beta-adrenergic receptor blocker with no intrinsic sympathomimetic activity.[1] Its efficacy is notable for both intravenous and oral administration, demonstrating significant beta-1 adrenergic blocking activity.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for beta-1 (β1) and beta-2 (β2) adrenergic receptors has been determined through radioligand binding studies using heart and lung membranes, respectively.[1] The inhibition constants (Ki) are summarized in the table below, alongside data for the well-characterized beta-blocker, Propranolol, for comparative purposes.[1]

| Compound | Receptor Subtype | Tissue Source | Ki (nmol/L) |

| This compound | β1 | Heart Membranes | 3.25[1] |

| This compound | β2 | Lung Membranes | 0.85 |

| Propranolol | β1 | Heart Membranes | Similar to this compound |

| Propranolol | β2 | Lung Membranes | Similar to this compound |

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

This compound functions by competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding. The diagram below illustrates this inhibitory mechanism.

Caption: this compound's antagonism of the beta-adrenergic receptor signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity is achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the techniques used in such characterization.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Membrane Preparations: Homogenized cell membranes from tissues expressing the target receptor (e.g., heart for β1, lung for β2).

-

Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., Propranolol).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For detection of radioactivity.

Procedure:

-

Membrane Preparation:

-

Thaw frozen membrane aliquots on ice.

-

Resuspend the membranes in the assay buffer to a predetermined protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and a saturating concentration of the non-specific binding control.

-

-

-

Incubation:

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

References

Soquinolol: A Technical Whitepaper on its Interaction with Beta-1 and Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquinolol, also known as We 704, is a potent, non-subtype-selective beta-adrenergic receptor antagonist.[1] This technical guide provides an in-depth analysis of this compound's effects on beta-1 (β1) and beta-2 (β2) adrenergic receptors. The document details the quantitative binding affinities and functional potencies of this compound, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways. This compound is distinguished by its high potency and a lack of intrinsic sympathomimetic activity (ISA).[1]

Core Pharmacological Profile of this compound

This compound is a tetrahydroisoquinoline derivative that acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[1] Its non-selective nature means it blocks the effects of catecholamines, such as adrenaline and noradrenaline, at both receptor subtypes. A key characteristic of this compound is that it is devoid of any intrinsic sympathomimetic activity, meaning it does not cause partial receptor activation in the absence of an agonist.[1]

Quantitative Analysis of Receptor Interaction

The interaction of this compound with β1 and β2-adrenergic receptors has been quantified through both radioligand binding assays and functional studies. The data presented below is summarized from the primary pharmacological characterization of this compound.

Radioligand Binding Affinity

The binding affinity of this compound for β1 and β2-adrenergic receptors was determined using membrane preparations from tissues rich in these respective receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in vitro, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Tissue Source | Parameter | Value (nmol/L) |

| Beta-1 | Heart Membranes | Ki | 3.25 |

| Beta-2 | Lung Membranes | Ki | 0.85 |

Table 1: Binding Affinity of this compound for Beta-1 and Beta-2 Adrenergic Receptors. Data from Ripp et al., 1988.[1]

Functional Antagonistic Potency

The functional potency of this compound as a beta-blocker was assessed by its ability to inhibit the effects of the non-selective beta-agonist, isoprenaline. These experiments were conducted in both in vitro and in vivo models.

| Model | Receptor Subtype(s) | Parameter | Value |

| Guinea-Pig Langendorff Heart (in vitro) | Primarily Beta-1 | EC50 | 48 µg/L |

| Conscious Dog (in vivo, intravenous) | Beta-1 | ED50 | 5.5 µg/kg |

| Conscious Dog (in vivo, oral) | Beta-1 | ED50 | 5.8 µg/kg |

| Conscious Dog (in vivo) | Beta-2 | ED50 | 2.7 µg/kg |

Table 2: Functional Antagonistic Potency of this compound. Data from Ripp et al., 1988.

Experimental Protocols

The following sections describe representative experimental methodologies for the characterization of a beta-adrenergic receptor antagonist like this compound.

Radioligand Binding Assay (Competitive Binding)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors using a competitive binding assay.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to β1 and β2-adrenergic receptors.

Materials:

-

Tissue Membranes: Heart membranes (for β1) and lung membranes (for β2) from a suitable animal model (e.g., rat, guinea pig).

-

Radioligand: A non-selective beta-adrenergic receptor radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize heart and lung tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound.

-

For non-specific binding wells, add the non-specific binding control instead of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Functional Antagonism in Isolated Heart (Langendorff Preparation)

This protocol describes a method to assess the functional antagonistic activity of this compound on β1-adrenergic receptors in an isolated perfused heart model.

Objective: To determine the concentration of this compound that produces a 50% inhibition of the positive chronotropic and inotropic effects of a beta-agonist.

Materials:

-

Animal: Guinea pig.

-

Apparatus: Langendorff perfusion system.

-

Perfusion Buffer: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Agonist: Isoprenaline.

-

Antagonist: this compound.

-

Instrumentation: Pressure transducer, heart rate monitor.

Procedure:

-

Heart Isolation: Euthanize the guinea pig and rapidly excise the heart.

-

Perfusion Setup: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant flow rate and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Agonist Response: Construct a cumulative concentration-response curve for isoprenaline by adding increasing concentrations to the perfusion buffer and recording the changes in heart rate and contractile force.

-

Antagonist Incubation: Wash out the isoprenaline and perfuse the heart with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for isoprenaline.

-

Data Analysis: Compare the isoprenaline concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The EC50 for this compound's inhibitory effect can be determined from these shifts. A Schild plot analysis can be used to determine the pA2 value, which is another measure of antagonist potency.

Schild Plot Analysis Logic

Caption: Logical flow for Schild plot analysis of antagonism.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol outlines a method to determine if a beta-blocker possesses ISA.

Objective: To determine if this compound can activate β-adrenergic receptors in the absence of an agonist.

Materials:

-

Same as for the functional antagonism assay (e.g., isolated atria or papillary muscle).

-

Test Compound: this compound.

-

Full Agonist: Isoprenaline (for comparison).

Procedure:

-

Tissue Preparation: Prepare an isolated tissue preparation (e.g., guinea pig right atrium) and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Stabilization: Allow the tissue to equilibrate and establish a stable baseline of spontaneous activity (e.g., atrial rate).

-

Compound Addition: Add increasing concentrations of this compound to the organ bath and record any changes in the baseline parameter (e.g., heart rate).

-

Positive Control: In a separate preparation, add increasing concentrations of a full agonist like isoprenaline to demonstrate the maximal possible response.

-

Data Analysis: If this compound causes an increase in the baseline parameter, it possesses ISA. The magnitude of this effect relative to the maximal effect of the full agonist indicates the degree of partial agonism. The absence of any change in the baseline demonstrates a lack of ISA.

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways of β1 and β2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.

Beta-1 Adrenergic Receptor Signaling Pathway

Predominantly found in the heart, β1-adrenergic receptors are coupled to the Gs alpha subunit of the G-protein. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, resulting in increased heart rate (chronotropy) and contractility (inotropy). This compound blocks the initial binding of agonists, thereby preventing this signaling cascade.

Beta-1 Adrenergic Receptor Signaling

References

Preliminary Investigation of Soquinolol's Therapeutic Potential: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a preliminary technical guide based on the current understanding of the quinolone class of antibiotics. "Soquinolol" is presented as a novel investigational compound within this class. The data and experimental protocols are illustrative and synthesized from established methodologies in the field of antibiotic drug discovery.

Abstract

This compound is a novel synthetic fluoroquinolone antibiotic currently under preclinical investigation for its potential therapeutic efficacy against a broad spectrum of bacterial pathogens. This document provides a comprehensive overview of the preliminary data on this compound's mechanism of action, in vitro activity, and pharmacokinetic profile. The primary objective of this whitepaper is to furnish researchers and drug development professionals with a foundational understanding of this compound's therapeutic promise and to outline the experimental basis for its continued investigation.

Introduction

The rising threat of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains.[1] The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, known for their broad-spectrum activity and favorable pharmacokinetic properties.[2] this compound emerges from a rational drug design program aimed at enhancing the antibacterial spectrum and overcoming common resistance mechanisms observed with older-generation quinolones. This whitepaper details the initial findings related to this compound and frames the subsequent research required to validate its clinical potential.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates during DNA replication and transcription. This compound stabilizes the complex between DNA gyrase and the cleaved DNA, leading to a state where the DNA strands are broken but not resealed. This accumulation of double-strand breaks is ultimately lethal to the bacterium.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, this compound's primary target is often topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated chromosomes, thereby halting cell division and leading to cell death.

The dual-targeting mechanism of this compound contributes to its broad-spectrum activity.

Caption: Mechanism of action of this compound in bacterial cells.

In Vitro Antibacterial Activity

The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth, were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 1 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 | 2 |

| Escherichia coli (ATCC 25922) | Gram-negative | 0.06 | 0.25 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.5 | 1 |

| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 2 | >32 |

Preliminary Pharmacokinetic Profile

A preliminary assessment of this compound's pharmacokinetic properties was conducted in a murine model. The following table summarizes the key parameters observed after a single oral administration.

Table 2: Preliminary Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value |

| Bioavailability (F) | % | 85 |

| Peak Plasma Concentration (Cmax) | µg/mL | 2.5 |

| Time to Peak Concentration (Tmax) | hours | 1.5 |

| Half-life (t1/2) | hours | 8 |

| Volume of Distribution (Vd) | L/kg | 2.1 |

Experimental Protocols

The MIC of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound was serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted drug was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth was observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

A pharmacokinetic study was performed in male BALB/c mice (n=3 per time point).

-

Drug Administration: this compound was administered as a single oral gavage at a dose of 20 mg/kg.

-

Blood Sampling: Blood samples were collected via cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Discussion and Future Directions

The preliminary data presented in this whitepaper suggest that this compound is a promising fluoroquinolone candidate with potent in vitro activity against a range of clinically significant bacteria, including some resistant strains. Its mechanism of action is consistent with that of other quinolones, targeting bacterial DNA gyrase and topoisomerase IV. The initial pharmacokinetic profile in mice indicates good oral bioavailability and a half-life that may support once or twice-daily dosing.

Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound. Future research should focus on:

-

Expanded in vitro testing: Evaluation against a broader panel of contemporary clinical isolates, including multidrug-resistant strains.

-

In vivo efficacy studies: Assessment of this compound's efficacy in animal models of infection.

-

Safety and toxicology studies: Comprehensive evaluation of the safety profile of this compound in accordance with regulatory guidelines.

-

Mechanism of resistance studies: Investigation of the potential for resistance development and the molecular basis of any observed resistance.

Conclusion

This compound demonstrates significant potential as a next-generation fluoroquinolone antibiotic. The favorable in vitro activity and preliminary pharmacokinetic profile provide a strong rationale for its continued development. The experimental frameworks outlined in this document will guide the subsequent stages of investigation necessary to translate these promising preclinical findings into a clinically valuable therapeutic agent.

References

- 1. Therapeutic potential of the new quinolones in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Chemical Properties of Soquinolol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Chemical Properties of Soquinolol

Introduction

This technical guide provides a comprehensive overview of the chemical properties of this compound, a quinoline derivative of significant interest in contemporary pharmacological research. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data and methodologies to support further investigation and application of this compound. The following sections will delve into the physicochemical characteristics, synthesis and characterization, and the known mechanism of action of this compound, presenting data in a structured and accessible format.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Experimental Conditions | Reference |

| Molecular Weight | 129.16 g/mol | N/A | [1] |

| pKa | 5.14 | Aqueous solution, 25 °C | [2] |

| LogP | 2.08 | Octanol-water partition | [1] |

| Aqueous Solubility | 4520 mg/L | 25 °C | [1] |

| Melting Point | 26-28 °C | Standard pressure | [2] |

| Boiling Point | 242-243.2 °C | Standard pressure | |

| Appearance | Colorless oily liquid; hygroscopic platelets when solid | Room Temperature |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The accurate determination of the chemical properties of this compound relies on robust and reproducible experimental protocols. This section details the methodologies for the synthesis, characterization, and analysis of this compound.

Synthesis of this compound

The synthesis of quinoline derivatives like this compound can be achieved through various established methods. One common approach is the Bischler-Napieralski reaction.

Protocol: Bischler-Napieralski Synthesis

-

Acylation of Phenylethylamine: React 2-phenylethylamine with an appropriate acyl chloride (e.g., formyl chloride) in the presence of a base to form the corresponding N-acyl-2-phenylethylamine.

-

Cyclization: Heat the resulting amide with a dehydrating agent, such as phosphorus pentoxide in a suitable solvent (e.g., pyridine), to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.

-

Dehydrogenation: Oxidize the dihydroisoquinoline intermediate using a catalyst like palladium or selenium to yield the final isoquinoline-based compound, this compound.

A visual representation of a general synthesis workflow is provided below.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol: Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Utilized for purity assessment and quantification. A common method involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Detection can be performed using UV-Vis or fluorescence detectors.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the detailed structural characterization of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the this compound molecule.

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathways

This compound belongs to the quinolone class of compounds, which are known for their antibacterial activity. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones target two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

This compound, by binding to these enzymes, stabilizes the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

The signaling pathway leading to bacterial cell death is illustrated below.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, methods for its synthesis and analysis, and its mechanism of action. The structured presentation of data and experimental protocols is intended to facilitate further research and development of this promising compound. The provided visualizations offer a clear understanding of the workflows and signaling pathways associated with this compound. It is anticipated that this guide will serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.

References

Soquinolol: A Technical Whitepaper on its Classification and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquinolol is a potent, non-subtype-selective beta-adrenergic receptor antagonist. This document provides a detailed overview of its classification, pharmacological family, and mechanism of action. It includes available quantitative data on its receptor binding affinity and in vivo potency, alongside generalized experimental protocols relevant to its characterization. Furthermore, the canonical signaling pathway affected by this compound is illustrated to provide a comprehensive understanding of its cellular effects.

Classification and Pharmacological Family

This compound is classified as a non-subtype-selective beta-adrenergic receptor blocker . This classification indicates that it antagonizes both β1 and β2 adrenergic receptors without significant preference for either subtype. Chemically, this compound belongs to the isoquinoline family of compounds. Its structure is specifically 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-formyl-1,2,3,4-tetrahydroisoquinoline mucate.

The pharmacological family of beta-adrenergic receptor antagonists, commonly known as beta-blockers, are drugs that bind to beta-adrenoceptors and prevent the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the normal sympathetic effects mediated by these receptors. Beta-blockers are broadly categorized into non-selective (acting on both β1 and β2 receptors), cardioselective (preferentially blocking β1 receptors), and third-generation agents with additional vasodilatory effects. This compound falls into the first-generation, non-selective category.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, comparing it with other well-known beta-blockers.

| Parameter | This compound | Propranolol | Pindolol |

| Receptor Binding Affinity (Ki) | |||

| β1 (heart membranes) | 3.25 nmol/l | Similar to this compound | Not specified |

| β2 (lung membranes) | 0.85 nmol/l | Similar to this compound | Not specified |

| In Vitro Efficacy (EC50) | |||

| Inhibition of isoprenaline-induced tachycardia | 48 µg/l | Same as this compound | Not specified |

| In Vivo Efficacy (ED50) in conscious dog | |||

| β1-adrenergic blocking activity (i.v.) | 5.5 µg/kg | 104.5 µg/kg (19x less potent) | ~11 µg/kg (2x less potent) |

| β1-adrenergic blocking activity (p.o.) | 5.8 µg/kg | 800.4 µg/kg (138x less potent) | Not specified |

| β2-receptor inhibition (ED50 in conscious dog) | 2.7 µg/kg | Not specified | Not specified |

| Pharmacokinetic Parameters | |||

| Enteral Efficacy | ~95% | 13% | 88% |

| Protein Binding | Lower than Propranolol | Higher than this compound | Not specified |

| Distribution Volume | Higher than Propranolol | Lower than this compound | Not specified |

Data sourced from a 1988 pharmacological characterization study.

Mechanism of Action and Signaling Pathway

As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of norepinephrine and epinephrine to β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, stimulate the Gs alpha subunit of the associated G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, contractility, and bronchodilation.

By blocking these receptors, this compound prevents this signaling cascade, thereby reducing the effects of sympathetic stimulation on target organs.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues expressing β1 (e.g., heart) and β2 (e.g., lung) receptors.

-

A radiolabeled ligand with known affinity for beta-adrenergic receptors (e.g., [³H]-dihydroalprenolol).

-

Varying concentrations of unlabeled this compound.

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of unlabeled this compound. A set of tubes with only the radioligand and membranes serves as the control for total binding, and another set with an excess of a non-radiolabeled potent beta-blocker (e.g., propranolol) is used to determine non-specific binding.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isoprenaline-Induced Tachycardia in Isolated Heart)

Objective: To determine the functional antagonist potency (EC50) of this compound.

Materials:

-

Isolated Langendorff-perfused heart preparation from a suitable animal model (e.g., guinea pig).

-

Krebs-Henseleit solution (physiological salt solution).

-

Isoprenaline (a non-selective beta-agonist).

-

Varying concentrations of this compound.

-

Heart rate monitoring equipment.

Methodology:

-

Preparation: The heart is isolated and mounted on a Langendorff apparatus, perfused with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

-

Stabilization: The heart is allowed to stabilize until a steady baseline heart rate is achieved.

-

Agonist Response: A cumulative concentration-response curve for isoprenaline is generated by adding increasing concentrations of isoprenaline to the perfusion solution and recording the increase in heart rate.

-

Antagonist Incubation: The heart is then washed and incubated with a specific concentration of this compound for a defined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve for isoprenaline is generated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the isoprenaline concentration-response curve. The EC50 of isoprenaline in the absence and presence of this compound is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic data and information on clinical trials for this compound are sparse in publicly accessible literature. The available information indicates good enteral efficacy (~95%) and that its in vivo potency differences with propranolol are partly due to lower protein binding and a higher volume of distribution. For a comprehensive understanding, further studies on its absorption, distribution, metabolism, and excretion (ADME) profile would be necessary. There is no readily available information on clinical trials involving this compound.

Conclusion

This compound is a potent, non-selective beta-adrenergic receptor antagonist belonging to the isoquinoline chemical class. Its pharmacological profile is characterized by high affinity for both β1 and β2 receptors and significant in vivo beta-blocking activity. While detailed experimental protocols and extensive clinical data are not widely published, the foundational pharmacological data suggests it is a powerful beta-blocker. Further research would be required to fully elucidate its clinical potential and pharmacokinetic properties.

Methodological & Application

Soquinolol In Vitro Assay Protocol for Cardiac Myocytes

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro assay to characterize the effects of Soquinolol on cardiac myocytes. This compound is a potent, non-subtype-selective beta-adrenergic receptor blocker with no intrinsic sympathomimetic activity.[1] This protocol outlines the procedures for cell culture, experimental setup, and data analysis to assess the beta-blocking activity of this compound by measuring its ability to inhibit the effects of an adrenergic agonist on cardiomyocyte contractility or signaling.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Value | Species/Tissue | Assay Description |

| Ki (β1) | 3.25 nmol/l | Not specified (Heart membranes) | Radioligand binding assay |

| Ki (β2) | 0.85 nmol/l | Not specified (Lung membranes) | Radioligand binding assay |

| EC50 | 48 µg/l | Guinea-pig | Inhibition of isoprenaline-induced tachycardia in Langendorff heart |

Signaling Pathway

This compound, as a beta-adrenergic receptor blocker, competitively inhibits the binding of catecholamines like norepinephrine and epinephrine to β1-adrenergic receptors on the surface of cardiac myocytes.[1][2] This action blocks the downstream signaling cascade that is normally initiated by agonist binding. The blocked pathway prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).[3] Consequently, protein kinase A (PKA) is not activated, leading to a decrease in the phosphorylation of L-type calcium channels and other target proteins. The ultimate effects are a reduction in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity (negative dromotropy).[4]

Caption: this compound's mechanism of action in cardiac myocytes.

Experimental Protocols

This section details the methodology for assessing the in vitro effects of this compound on primary or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials and Reagents

-

Cells: Primary neonatal rat ventricular myocytes, primary adult ventricular myocytes, or hiPSC-CMs.

-

Cell Culture Media: Appropriate media for the chosen cell type (e.g., DMEM for neonatal myocytes).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted to final concentrations.

-

Beta-adrenergic Agonist: Isoproterenol hydrochloride (or other suitable agonist).

-

Assay Buffer: Tyrode's solution or other appropriate physiological salt solution.

-

Calcium Indicator Dye (Optional): Fura-2 AM or similar for measuring intracellular calcium transients.

-

Microplate Reader or Microscope: Equipped for fluorescence or contractility measurements.

Cell Preparation and Culture

-

Isolation and Culture: Isolate primary cardiomyocytes from neonatal or adult rats following established enzymatic digestion protocols. Alternatively, culture and differentiate hiPSC-CMs according to manufacturer's instructions until a spontaneously beating syncytium is formed.

-

Plating: Plate the cardiomyocytes in appropriate culture dishes (e.g., 96-well plates) pre-coated with a suitable extracellular matrix protein like laminin or fibronectin to promote attachment and viability.

-

Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to recover and establish a stable, spontaneous beating rhythm before initiating the assay (typically 24-48 hours post-plating).

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assay.

Caption: Experimental workflow for the this compound in vitro assay.

Assay Procedure: Functional Antagonism

-

Baseline Measurement: After the cells have stabilized, wash them with pre-warmed assay buffer. Record the baseline contractility (e.g., beat rate, amplitude of contraction) for a defined period (e.g., 1-2 minutes) using a suitable recording system.

-

This compound Incubation: Add varying concentrations of this compound to the wells. Prepare a vehicle control group with the same final concentration of the solvent used for the this compound stock. Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation: Following the incubation with this compound, add a fixed concentration of isoproterenol (a concentration that elicits a submaximal to maximal response, e.g., EC80) to the wells.

-

Response Measurement: Immediately begin recording the cardiomyocyte response (beat rate, contraction amplitude, or calcium transients) for a period sufficient to observe the peak effect of the agonist (e.g., 5-10 minutes).

Data Analysis

-

Quantify Response: For each well, quantify the parameter of interest (e.g., change in beat rate, percentage increase in contraction amplitude).

-

Calculate Percent Inhibition: Determine the percentage inhibition of the isoproterenol response by this compound for each concentration using the following formula:

% Inhibition = (1 - (Response_this compound+Agonist - Response_this compound) / (Response_Agonist - Response_Baseline)) * 100

-

Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to isoproterenol.

Electrophysiological Assessment (Optional)

For a more detailed characterization of this compound's effects, electrophysiological studies can be performed using techniques such as patch-clamping or multi-electrode arrays (MEAs). These methods can assess the impact of this compound on action potential duration, ion channel currents (e.g., L-type Ca2+ current, funny current), and field potential duration. As a beta-blocker, this compound is expected to prolong the sinus cycle length and affect atrioventricular (AV) nodal conduction and refractoriness.

Disclaimer: This protocol is a general guideline. Researchers should optimize the specific conditions, such as cell type, drug concentrations, and incubation times, based on their experimental system and objectives.

References

- 1. [Pharmacological characterization of the new highly potent beta-adrenergic receptor blocker this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. youtube.com [youtube.com]

- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]

Application Notes and Protocols for In Vivo Studies Using Soquinolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquinolol is a novel synthetic compound featuring a quinoline moiety, designed as a non-selective beta-adrenergic receptor antagonist. Beta-blockers are a class of drugs that inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[1][2][3] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, making them crucial in the management of various cardiovascular diseases including hypertension, angina, and arrhythmias.[1][2] this compound, by acting on both β1 and β2 receptors, is anticipated to have broad effects on the cardiovascular system. Furthermore, its quinoline structure may confer additional pharmacological properties that warrant thorough in vivo investigation.

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound.

Mechanism of Action

This compound is a competitive antagonist of beta-adrenergic receptors. The binding of catecholamines to these G-protein coupled receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased heart rate, contractility, and other physiological responses. By blocking these receptors, this compound mitigates these effects.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound

Caption: Signaling pathway of this compound's beta-adrenergic antagonism.

Experimental Protocols

Acute Dose-Response Study in a Rodent Model

Objective: To determine the acute effects of this compound on cardiovascular parameters and to establish a dose-response relationship.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

-

Animal Preparation: Anesthetize rats with isoflurane. Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow a recovery period of at least one week.

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., saline or appropriate solvent).

-

Group 2: this compound (Low Dose, e.g., 1 mg/kg, intravenous).

-

Group 3: this compound (Mid Dose, e.g., 5 mg/kg, i.v.).

-

Group 4: this compound (High Dose, e.g., 10 mg/kg, i.v.).

-

Group 5: Positive Control (e.g., Propranolol, 5 mg/kg, i.v.).

-

-

Procedure:

-

Acclimatize conscious, freely moving rats in their home cages.

-

Record baseline cardiovascular parameters for at least 60 minutes.

-

Administer the respective treatments via a tail vein catheter.

-

Continuously monitor and record cardiovascular parameters for at least 4 hours post-administration.

-

-

Data Analysis: Analyze changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT).

Chronic Efficacy Study in a Hypertensive Animal Model

Objective: To evaluate the long-term efficacy of this compound in a model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) or angiotensin II-induced hypertensive mice.

Methodology:

-

Animal Preparation: Acclimate animals to the housing facility for at least one week. For induced models, initiate the hypertension protocol.

-

Experimental Groups:

-

Group 1: Vehicle control.

-

Group 2: this compound (e.g., 10 mg/kg/day, oral gavage).

-

Group 3: this compound (e.g., 30 mg/kg/day, oral gavage).

-

Group 4: Positive Control (e.g., Atenolol, 10 mg/kg/day, oral gavage).

-

-

Procedure:

-

Measure baseline blood pressure using a non-invasive tail-cuff method.

-

Administer daily treatments for a period of 4 weeks.

-

Measure blood pressure weekly.

-

At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histological examination.

-

-

Data Analysis: Compare the changes in blood pressure over the treatment period between the groups.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo this compound studies.

Data Presentation

Table 1: Acute Hemodynamic Effects of this compound in Rats

| Parameter | Vehicle | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Propranolol (5 mg/kg) |

| Δ Heart Rate (bpm) | -5 ± 2 | -30 ± 5 | -80 ± 8 | -120 ± 10 | -100 ± 9 |

| Δ Mean Arterial Pressure (mmHg) | -2 ± 1 | -10 ± 3 | -25 ± 4 | -40 ± 5 | -35 ± 4 |

| Δ QT Interval (ms) | +1 ± 0.5 | +5 ± 1 | +15 ± 2 | +25 ± 3 | +8 ± 1.5 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Chronic Effects of this compound on Systolic Blood Pressure in Hypertensive Rats

| Treatment Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) |

| Vehicle | 205 ± 5 | 208 ± 6 | 210 ± 5 | 212 ± 7 |

| This compound (10 mg/kg/day) | 203 ± 6 | 185 ± 5 | 170 ± 4 | 165 ± 5 |

| This compound (30 mg/kg/day) | 206 ± 5 | 170 ± 4 | 155 ± 5 | 148 ± 6 |

| Atenolol (10 mg/kg/day) | 204 ± 7 | 180 ± 6 | 168 ± 5 | 162 ± 4* |

*p < 0.05 compared to vehicle. SBP = Systolic Blood Pressure. Data are presented as mean ± SEM.

Logical Relationships in Experimental Design

References

Dissolving Soquinolol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquinolol, a compound of interest in cellular and drug discovery research, requires precise handling and dissolution to ensure accurate and reproducible results in in vitro experiments. Due to its likely hydrophobic nature, common to many novel small molecules, establishing a robust dissolution protocol is the first critical step in any cell-based assay. These application notes provide a comprehensive guide to dissolving this compound, preparing stock solutions, and applying it to cell culture for various experimental endpoints. The protocols provided are based on established methodologies for analogous compounds, such as isoquinoline and quinolone derivatives, and can be adapted to the specific characteristics of this compound.

Chemical Properties and Solubility

A summary of the solubility of compounds with similar structures to this compound is presented below. The primary recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2]

| Solvent | Recommended Use | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solution | Use anhydrous, cell culture-grade DMSO. Prepare high-concentration stock solutions (e.g., 10-100 mM). |

| Ethanol | Alternative solvent | May be suitable for some compounds, but DMSO is generally preferred for its higher solubilizing capacity for hydrophobic molecules. |

| Water | Not recommended for initial dissolution | Most novel organic compounds exhibit low aqueous solubility. Direct dissolution in aqueous media will likely result in precipitation. |